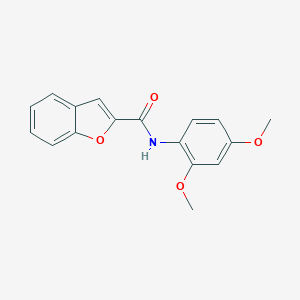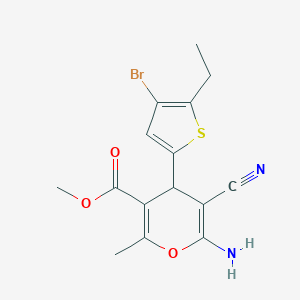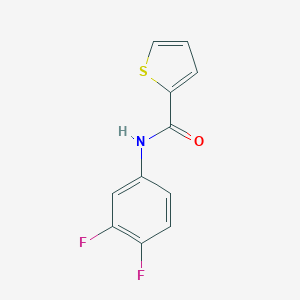![molecular formula C10H7Cl2N5 B259065 6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as DCMT, and it is a member of the triazolo-triazole family of compounds. DCMT is a heterocyclic compound that has a triazolo-triazole core structure, which makes it an important building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of DCMT is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. DCMT has been shown to inhibit the activity of bacterial DNA gyrase, which is an important enzyme involved in DNA replication. Additionally, DCMT has been shown to disrupt the cellular membrane of bacteria, leading to cell death. The exact mechanism of action of DCMT in cancer cells is not well understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DCMT has been shown to have a variety of biochemical and physiological effects. In bacteria, DCMT has been shown to inhibit DNA replication and disrupt the cellular membrane, leading to cell death. In cancer cells, DCMT has been shown to induce apoptosis, which is a process that leads to the death of cancer cells. Additionally, DCMT has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCMT in lab experiments is its versatility. DCMT can be used as a building block for the synthesis of other compounds, and it has a variety of biological activities that make it useful in a variety of research applications. Additionally, DCMT is relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of using DCMT in lab experiments is its toxicity. DCMT has been shown to be toxic to some cell lines, which may limit its use in certain research applications.
Direcciones Futuras
There are many future directions for research involving DCMT. One area of research is the development of new drugs based on the structure of DCMT. DCMT has been shown to have antimicrobial and antitumor activity, which makes it a promising candidate for the development of new drugs. Additionally, DCMT has been used as a building block for the synthesis of fluorescent dyes and metal complexes, which may have applications in imaging and sensing. Another area of research is the study of the mechanism of action of DCMT. Further research is needed to fully understand how DCMT works at the molecular level, which may lead to the development of more effective drugs. Finally, research is needed to determine the safety and toxicity of DCMT in humans, which is necessary for the development of new drugs based on this compound.
Métodos De Síntesis
DCMT can be synthesized through a variety of methods, including the reaction of 2,3-dichlorophenyl hydrazine with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Another method involves the reaction of 2,3-dichlorophenyl isocyanate with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Both of these methods result in the formation of DCMT with good yields.
Aplicaciones Científicas De Investigación
DCMT has been used in a variety of scientific research applications, including the development of new drugs and the study of biological systems. DCMT has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, DCMT has been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer. DCMT has also been used as a building block for the synthesis of other compounds, including fluorescent dyes and metal complexes.
Propiedades
Nombre del producto |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
|---|---|
Fórmula molecular |
C10H7Cl2N5 |
Peso molecular |
268.1 g/mol |
Nombre IUPAC |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C10H7Cl2N5/c1-5-14-15-10-13-9(16-17(5)10)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H,13,15,16) |
Clave InChI |
NMKDKJOGQHXCMR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)